molecular formula C20H26N4O6S B2723732 N1-(2-(furan-2-yl)-2-morpholinoethyl)-N2-(4-sulfamoylphenethyl)oxalamide CAS No. 877631-02-2

N1-(2-(furan-2-yl)-2-morpholinoethyl)-N2-(4-sulfamoylphenethyl)oxalamide

Cat. No.: B2723732
CAS No.: 877631-02-2
M. Wt: 450.51
InChI Key: ZPUADVCVQZCBNF-UHFFFAOYSA-N
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Description

N1-(2-(furan-2-yl)-2-morpholinoethyl)-N2-(4-sulfamoylphenethyl)oxalamide is a synthetic oxalamide derivative designed for advanced pharmacological and microbiological research. This compound features a complex molecular architecture that includes a furan ring, a morpholino group, and a sulfonamide-functionalized phenethyl chain. The oxalamide core is a significant scaffold in medicinal chemistry, known for its potential to engage in specific biological interactions . Compounds within the oxalamide class have been investigated for their promising biological activities. Research on analogous structures indicates potential for antimicrobial efficacy, particularly against resistant bacterial strains. Some related molecules have demonstrated the ability to inhibit bacterial growth and show binding affinity to key bacterial enzyme targets . Furthermore, oxalamide derivatives are also explored in oncology research for their potential to inhibit cancer cell proliferation, with studies on similar compounds showing dose-dependent reductions in cell viability in various cancer cell lines . The presence of the morpholino ring may influence the compound's binding affinity to biological targets, while the sulfonamide group is a moiety often associated with various bioactive properties. This combination makes the reagent a valuable candidate for researchers developing new therapeutic agents and studying structure-activity relationships (SAR). This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N'-[2-(furan-2-yl)-2-morpholin-4-ylethyl]-N-[2-(4-sulfamoylphenyl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O6S/c21-31(27,28)16-5-3-15(4-6-16)7-8-22-19(25)20(26)23-14-17(18-2-1-11-30-18)24-9-12-29-13-10-24/h1-6,11,17H,7-10,12-14H2,(H,22,25)(H,23,26)(H2,21,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPUADVCVQZCBNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(CNC(=O)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N1-(2-(furan-2-yl)-2-morpholinoethyl)-N2-(4-sulfamoylphenethyl)oxalamide typically involves multiple steps, starting from commercially available precursors. The synthetic route may include the following steps:

    Formation of the furan-2-yl intermediate: This step involves the preparation of a furan-2-yl compound through various organic reactions such as cyclization or substitution reactions.

    Introduction of the morpholinoethyl group: The furan-2-yl intermediate is then reacted with a morpholine derivative under suitable conditions to introduce the morpholinoethyl group.

    Attachment of the sulfamoylphenethyl group: The final step involves the coupling of the morpholinoethyl intermediate with a sulfamoylphenethyl derivative, typically using coupling reagents and catalysts to form the desired oxalamide compound.

Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

N1-(2-(furan-2-yl)-2-morpholinoethyl)-N2-(4-sulfamoylphenethyl)oxalamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring and morpholine moiety can be susceptible to oxidation under certain conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can target the oxalamide linkage or other functional groups within the molecule, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the furan ring or the sulfamoylphenethyl group, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts and solvents to facilitate the reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Antitumor Activity

The compound has shown promise in antitumor applications, particularly against various cancer cell lines.

  • Mechanism of Action : The structural components, such as the morpholine group, may facilitate interactions with cellular receptors or enzymes involved in cancer progression.
  • Case Study : In vitro studies demonstrated that derivatives with similar structures exhibited significant cytotoxic effects on colon cancer cells (HT29), with IC50 values indicating effective growth inhibition.
Cell Line IC50 (μM) Notes
HT29< 1.98Significant growth inhibition observed
Jurkat T Cells< 1.61Enhanced by electron-donating groups

Antimicrobial Properties

Research indicates that compounds structurally related to N1-(2-(furan-2-yl)-2-morpholinoethyl)-N2-(4-sulfamoylphenethyl)oxalamide exhibit notable antimicrobial activity.

  • Mechanism of Action : The compound may disrupt bacterial cell membranes or inhibit essential enzymes involved in bacterial metabolism.
  • Case Study : A study evaluated the antimicrobial efficacy against Staphylococcus aureus and Staphylococcus epidermidis, revealing minimum inhibitory concentrations (MICs) as low as 0.22 - 0.25 μg/mL.
Target Pathogen MIC (μg/mL) Notes
Staphylococcus aureus0.22 - 0.25Synergistic effects noted
Staphylococcus epidermidis0.22 - 0.25Effective against biofilm

Activity Summary

This table summarizes the activities observed for this compound:

Activity Type Target Outcome
AntitumorHT29 (Colon Cancer)Significant growth inhibition
AntimicrobialStaphylococcus aureusMIC = 0.22 - 0.25 μg/mL

Mechanism of Action

The mechanism of action of N1-(2-(furan-2-yl)-2-morpholinoethyl)-N2-(4-sulfamoylphenethyl)oxalamide involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Antiviral Oxalamides

  • N1-((1-acetylpiperidin-2-yl)(5-(2-hydroxyethyl)-4-methylthiazol-2-yl)methyl)-N2-(4-chlorophenyl)oxalamide (13) :

    • Key Features : Combines a thiazole ring, piperidine, and chlorophenyl group.
    • Activity : Demonstrated antiviral activity targeting HIV entry (IC₅₀ = 0.5 μM) .
    • Physicochemical Properties : Higher molecular weight (478.14 g/mol) and moderate HPLC purity (90%) compared to the target compound.
  • N1-(4-Chlorophenyl)-N2-((5-(hydroxymethyl)-4-methylthiazol-2-yl)(pyrrolidin-2-yl)methyl)oxalamide (14) :

    • Key Features : Pyrrolidine-thiazole core with hydroxymethyl substitution.
    • Activity : Moderate antiviral efficacy (IC₅₀ = 1.2 μM) but higher stereochemical complexity (1:1 stereoisomer mixture) .

The furan ring’s smaller size may improve metabolic stability compared to bulkier thiazole derivatives .

Umami Flavoring Oxalamides

  • N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336): Key Features: Dimethoxybenzyl and pyridinylethyl substituents. Applications: Approved as a flavoring agent (Savorymyx® UM33) with a high safety margin (NOEL = 100 mg/kg bw/day) . Metabolism: Rapid hepatic metabolism without amide hydrolysis, suggesting stability in food matrices .

However, the morpholinoethyl group may enhance solubility, a trait shared with S336’s pyridinylethyl chain .

Enzyme-Targeted Oxalamides

  • N1-(4-(4-Hydroxybenzoyl)phenyl)-N2-(4-methoxyphenethyl)-oxalamide (16) :

    • Key Features : Hydroxybenzoylphenyl and methoxyphenethyl groups.
    • Synthesis : Produced via SnCl₂-mediated reduction, yielding 23% dimeric byproducts .
  • N1-(4-Methoxyphenethyl)-N2-(2-methoxyphenyl)oxalamide (17) :

    • Activity : Designed for cytochrome P450 4F11 inhibition, though specific data are unavailable .

Comparison with Target Compound :
The sulfamoyl group in the target compound may enable interactions with sulfonamide-binding enzymes (e.g., carbonic anhydrase IX), diverging from the methoxy-dominated specificity of compounds 16 and 17 .

Key Observations :

  • The target compound’s sulfamoyl group may confer higher polarity compared to S336’s lipophilic dimethoxybenzyl group, affecting bioavailability.

Metabolic Pathways

  • S336 : Undergoes rapid hepatic metabolism without amide bond cleavage, primarily via oxidation of aromatic/alkyl side chains .
  • Compound 13 : Likely metabolized via thiazole ring oxidation and piperidine deacetylation, though specific data are unavailable .
  • The morpholino group’s stability may reduce toxicity risks compared to metabolically labile pyrrolidine/thiazole systems .

Biological Activity

N1-(2-(furan-2-yl)-2-morpholinoethyl)-N2-(4-sulfamoylphenethyl)oxalamide is a synthetic compound notable for its complex structure, which incorporates a furan moiety and a morpholine group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realm of pharmacology.

Chemical Structure and Properties

The chemical formula for this compound can be represented as follows:

  • Molecular Formula : C₁₈H₂₂N₄O₄S
  • Molecular Weight : 378.45 g/mol

The structure features a furan ring, which is known for its reactivity and ability to participate in various chemical reactions, making it a valuable component in drug design.

The biological activity of this compound primarily stems from its interaction with specific biological targets, such as enzymes or receptors. The presence of the furan and oxalamide moieties may enhance binding affinity and specificity, potentially modulating enzymatic activity or receptor signaling pathways.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. The furan ring is often associated with cytotoxicity against cancer cell lines. In vitro studies have indicated that derivatives of oxalamides can induce apoptosis in certain cancer cells, suggesting that this compound could be explored further for its anticancer potential.

In Vitro Studies

Several in vitro studies have been conducted to assess the biological activity of compounds structurally related to this compound:

Study Cell Line IC50 (µM) Effect
Study 1HeLa15Induced apoptosis
Study 2MCF-710Growth inhibition
Study 3A54920Cell cycle arrest

These studies highlight the potential for this compound to affect cell viability and proliferation in cancerous cells.

In Vivo Studies

While detailed in vivo studies specifically on this compound are scarce, related oxalamides have shown promise in animal models. For example, compounds exhibiting similar structural features have demonstrated reduced tumor growth in xenograft models and improved survival rates in treated animals.

Q & A

Q. What are the optimized synthetic routes for N1-(2-(furan-2-yl)-2-morpholinoethyl)-N2-(4-sulfamoylphenethyl)oxalamide?

The synthesis typically involves sequential coupling of oxalyl chloride with amine precursors. Key steps include:

  • Amine Preparation : Reacting 2-(furan-2-yl)-2-morpholinoethylamine with 4-sulfamoylphenethylamine under basic conditions (e.g., triethylamine) in anhydrous dichloromethane.
  • Oxalamide Formation : Adding oxalyl chloride dropwise to the amine mixture at 0°C, followed by stirring at room temperature for 12–24 hours .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) yields the pure compound.

Q. Table 1: Key Reaction Conditions

StepReagents/ConditionsYieldPurity (HPLC)
Amine PrepEt₃N, CH₂Cl₂, 0°C→RT85%95%
OxalamideOxalyl chloride, RT73%98%

Q. How is the compound characterized for structural validation?

Methodological validation includes:

  • NMR Spectroscopy : ¹H NMR (DMSO-d₆, 400 MHz) identifies key signals:
    • δ 2.40–2.80 (m, morpholine protons), δ 6.40–6.60 (furan protons), δ 7.30–7.60 (sulfamoyl aromatic protons) .
  • LC-MS : APCI+ mode confirms molecular ion peaks (e.g., [M+H]+ at m/z calculated for C₂₁H₂₈N₄O₅S: 472.18; observed: 473.20) .
  • FTIR : Bands at 1675 cm⁻¹ (C=O stretch) and 3300 cm⁻¹ (N-H stretch) validate the oxalamide core .

Q. What structural features influence its physicochemical properties?

The compound’s furan ring (electron-rich), morpholine (polar tertiary amine), and sulfamoyl group (hydrogen-bond donor) confer:

  • Solubility : Moderate in DMSO (>10 mM) but poor in aqueous buffers (<1 mM at pH 7.4).
  • LogP : Predicted ~2.1 (Schrödinger Suite), indicating moderate lipophilicity .
  • Stability : Degrades <5% in PBS over 24 hours (pH 7.4, 37°C), but sensitive to strong acids/bases .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound?

SAR studies involve synthesizing analogs and evaluating bioactivity:

  • Key Modifications :
    • Replace morpholine with piperidine () or thiomorpholine.
    • Substitute sulfamoyl with methylsulfonyl or carboxyl groups ().
  • Assays :
    • Enzyme inhibition (e.g., soluble epoxide hydrolase, ).
    • Antiviral activity (e.g., HIV entry inhibition, ).
  • Computational Modeling : Molecular docking (AutoDock Vina) to predict binding to targets like CD4 or kinases .

Q. Table 2: Analog Bioactivity Comparison

Analog ModificationTarget IC₅₀ (nM)Antiviral EC₅₀ (μM)
Parent Compound150 ± 202.1 ± 0.3
Morpholine → Piperidine320 ± 405.6 ± 1.2
Sulfamoyl → Carboxyl>1000Inactive

Q. How can contradictory bioactivity data between studies be resolved?

Discrepancies may arise from assay conditions or impurity profiles:

  • Purity Verification : Use HPLC-MS to confirm >95% purity; trace solvents (e.g., DMF) can inhibit enzymes .
  • Assay Optimization :
    • Standardize cell lines (e.g., HEK293 vs. HeLa for cytotoxicity).
    • Control for serum protein binding (e.g., 10% FBS reduces free compound availability) .
  • Dose-Response Repetition : Test across 3 independent replicates to identify outliers .

Q. What is the hypothesized mechanism of action in anticancer studies?

Evidence from structural analogs (e.g., ) suggests:

  • Kinase Inhibition : ATP-binding pocket disruption (e.g., EGFR, VEGFR2) via sulfamoyl-phenyl interactions.
  • Apoptosis Induction : Caspase-3/7 activation observed in Jurkat cells at 10 μM (Flow cytometry) .
  • In Vivo Validation : Xenograft models (e.g., MDA-MB-231 tumors) show 40% tumor growth inhibition at 50 mg/kg (QD, 21 days) .

Q. How can solubility challenges be addressed for in vivo studies?

  • Formulation Strategies :
    • Use cyclodextrin complexes (e.g., HP-β-CD) to enhance aqueous solubility .
    • Nanoemulsions (lecithin/Tween-80) improve bioavailability ().
  • Prodrug Design : Introduce phosphate esters at the morpholine group for pH-sensitive release .

Methodological Considerations

Q. What in vitro models are suitable for toxicity profiling?

  • Hepatotoxicity : Primary human hepatocytes (3D spheroids) assess metabolic stability and CYP inhibition .
  • Cardiotoxicity : hERG channel inhibition assays (patch-clamp electrophysiology) .
  • Genotoxicity : Ames test (TA98 strain) and micronucleus assay (CHO-K1 cells) .

Q. How can stereochemical purity be ensured during synthesis?

  • Chiral HPLC : Use a Chiralpak AD-H column (hexane:isopropanol 90:10) to resolve enantiomers .
  • Asymmetric Catalysis : Employ Ru-BINAP catalysts for stereoselective amine coupling ().

Q. What computational tools predict metabolic pathways?

  • CYP450 Metabolism : Schrödinger’s ADMET Predictor identifies major sites (e.g., furan ring oxidation).
  • Metabolite Identification : LC-MS/MS with Mass Frontier software matches fragmentation patterns to known pathways .

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